6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid
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Overview
Description
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities.
Scientific Research Applications
Pharmaceutical Applications
The imidazole ring, a core structure in this compound, is prevalent in many pharmacologically active molecules. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . Specifically, compounds with a benzimidazole core are known to have therapeutic potential against a variety of microbial infections. They can serve as key intermediates in the synthesis of drugs targeting infectious diseases, potentially overcoming antibiotic resistance issues.
Agricultural Chemistry
In agriculture, benzimidazole derivatives are explored for their potential as fungicides and pesticides . The chloro and methyl groups present in the compound can influence its activity against plant pathogens, providing a chemical defense against crop diseases. This can lead to the development of new agricultural chemicals that help protect food resources.
Industrial Chemical Synthesis
The compound can act as an intermediate in the synthesis of various industrial chemicals. Its structural motif is found in a range of commercial products, including dyes, pigments, and polymers . The versatility of the benzimidazole ring allows for its incorporation into complex chemical processes, contributing to the manufacturing of materials with specific desired properties.
Environmental Science
Benzimidazole derivatives have been studied for their antimicrobial properties, which can be leveraged in environmental applications such as water treatment and pollution control . The compound’s ability to inhibit microbial growth makes it a candidate for developing agents that can reduce environmental contamination and improve sanitation.
Material Science
In material science, the compound’s derivatives can be utilized in the creation of novel materials with unique properties, such as enhanced durability or thermal stability . Research in this area could lead to advancements in electronics, coatings, and other materials that benefit from the structural characteristics of benzimidazole derivatives.
Biochemistry Research
The benzimidazole moiety is structurally similar to nucleotides found in DNA, making it a valuable tool in biochemistry research . It can be used to study enzyme interactions, DNA synthesis, and other biochemical processes. Additionally, its derivatives can be employed as probes or inhibitors in the study of various biochemical pathways.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
It is known that imidazole derivatives can be synthesized under a variety of conditions, suggesting that their action may be influenced by environmental factors .
properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIAECRXLKZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid |
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